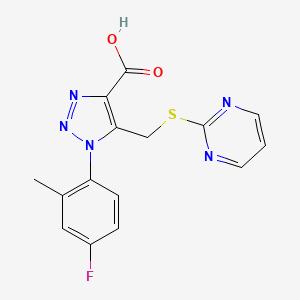
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a pyrimidine moiety, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves multiple steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a suitable pyrimidine derivative.
Attachment of the Fluoro-Methylphenyl Group: This step is usually carried out through a coupling reaction, such as a Suzuki or Heck reaction.
Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine moiety, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-methylphenyl group or the pyrimidine moiety.
Coupling Reactions: The triazole ring can participate in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring and pyrimidine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:
1-(4-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide: The carboxamide group can alter the compound’s solubility and interaction with biological targets.
1-(4-Fluoro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-methyl ester: The ester group can influence the compound’s stability and reactivity in different environments.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C15H12FN5O2S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12FN5O2S/c1-9-7-10(16)3-4-11(9)21-12(13(14(22)23)19-20-21)8-24-15-17-5-2-6-18-15/h2-7H,8H2,1H3,(H,22,23) |
Clave InChI |
KYXOFMWEDXSPMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


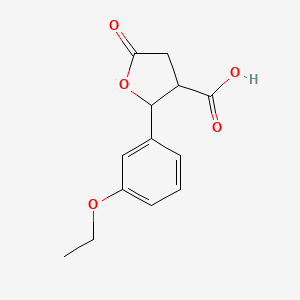
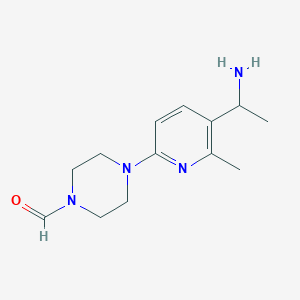
![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
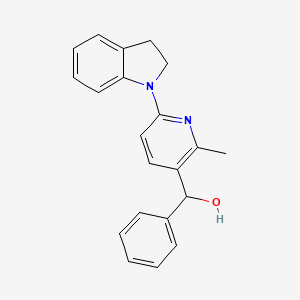
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
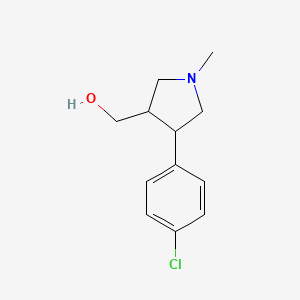



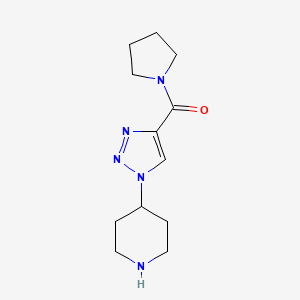
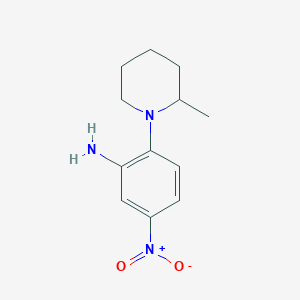

![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
